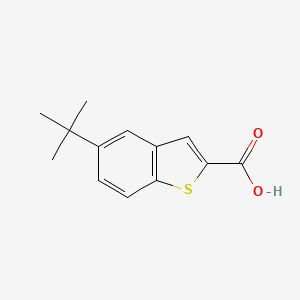

5-Tert-butyl-1-benzothiophene-2-carboxylic acid

Description

5-Tert-butyl-1-benzothiophene-2-carboxylic acid is a heterocyclic compound featuring a benzothiophene core substituted with a tert-butyl group at the 5-position and a carboxylic acid group at the 2-position. The tert-butyl group confers steric bulk and hydrophobicity, which may influence solubility, stability, and intermolecular interactions.

Properties

IUPAC Name |

5-tert-butyl-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2S/c1-13(2,3)9-4-5-10-8(6-9)7-11(16-10)12(14)15/h4-7H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIRGXFORSDNIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)SC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butyl-1-benzothiophene-2-carboxylic acid typically involves the functionalization of benzothiophene derivativesThe reaction conditions often involve the use of strong acids or bases as catalysts and high temperatures to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzothiophene. The process includes alkylation, oxidation, and carboxylation steps, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Tert-butyl-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-tert-butyl-1-benzothiophene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound is studied for its potential biological activities. Derivatives of benzothiophene have shown promise in medicinal chemistry as anti-inflammatory, antimicrobial, and anticancer agents .

Industry: In industry, this compound is used in the development of organic semiconductors and other advanced materials. Its properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Mechanism of Action

The mechanism of action of 5-tert-butyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Physicochemical and Functional Properties

- The carboxylic acid group enables salt formation or conjugation, but its discontinued availability limits experimental validation.

- 5-Fluoro-1-benzothiophene-2-carboxylic acid : Fluorine’s electronegativity may enhance electronic effects (e.g., resonance stabilization) and improve bioavailability in drug discovery. Its commercial availability in scalable quantities supports diverse applications.

- Methyl ester derivative (CAS 1610472-57-5): The methyl ester replaces the carboxylic acid, increasing lipophilicity and possibly acting as a prodrug.

Biological Activity

5-Tert-butyl-1-benzothiophene-2-carboxylic acid is an organic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its synthesis, biological effects, and potential applications based on diverse research findings.

- Molecular Formula : C13H14O2S

- Molecular Weight : 234.32 g/mol

- Structure : The compound features a benzothiophene core with a tert-butyl group and a carboxylic acid functional group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, influencing their functionality. The bulky tert-butyl group enhances steric hindrance, which may affect binding affinity and selectivity towards various biological targets.

Molecular Targets

- Enzymes : The compound may inhibit or activate enzymes by binding to their active sites.

- Receptors : It has the potential to modulate signal transduction pathways through interactions with cell surface receptors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiophene derivatives, including this compound. Research indicates that derivatives of this compound exhibit significant activity against various strains of bacteria, including drug-resistant Staphylococcus aureus.

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| This compound | < 32 µg/mL | Active against S. aureus strains |

| II.b (related compound) | 4 µg/mL | Active against multiple S. aureus strains |

In a comparative study, the presence of the tert-butyl group was shown to enhance the antibacterial efficacy compared to other similar compounds lacking this moiety .

Case Studies and Research Findings

- Synthesis and Evaluation : A series of experiments have been conducted to synthesize various derivatives of benzothiophene-2-carboxylic acid and evaluate their biological activities. These studies often involve screening for antimicrobial properties against resistant bacterial strains and assessing cytotoxicity in mammalian cell lines .

- Cytotoxicity Assays : In one study, the cytotoxic effects of related compounds were evaluated using human alveolar basal epithelial cells (A549). Compounds similar to this compound showed no significant cytotoxicity at concentrations well above their MIC values, indicating a favorable safety profile for further development .

Future Directions

The unique structural features of this compound position it as a promising candidate for further research in drug development. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the specific pathways and molecular interactions involved in its biological activity.

- Structural Modifications : Exploring modifications to enhance efficacy and reduce potential side effects.

- In Vivo Studies : Assessing the pharmacokinetics and therapeutic potential in animal models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Tert-butyl-1-benzothiophene-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : A common approach involves multi-step synthesis starting from benzothiophene derivatives. For example, tert-butyl groups can be introduced via alkylation or Friedel-Crafts reactions. Key steps include protecting the carboxylic acid group during substitution reactions and deprotecting under mild acidic conditions. Reaction temperature (e.g., 0–5°C for sensitive intermediates) and catalysts (e.g., Lewis acids like AlCl₃) significantly impact yield .

- Data Consideration : Monitor reaction progress via TLC or HPLC. Typical yields range from 50–75%, depending on purity of intermediates .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Safety Protocols : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Use PPE (gloves, goggles) due to potential skin/eye irritation, as noted in safety data sheets for analogous thiophene-carboxylic acids .

- Decomposition Risks : Avoid prolonged exposure to light or moisture, which may hydrolyze the tert-butyl group or oxidize the thiophene ring .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Methods :

- NMR : ¹H/¹³C NMR to confirm tert-butyl (δ ~1.3 ppm for 9H singlet) and benzothiophene ring protons (aromatic δ 7.0–8.5 ppm).

- MS : High-resolution MS for molecular ion verification (e.g., [M+H]⁺ expected at m/z 264.08).

- FTIR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can substituent effects on the benzothiophene ring alter the compound’s reactivity in cross-coupling reactions?

- Experimental Design : Compare Suzuki-Miyaura coupling efficiency using brominated derivatives (e.g., 5-Bromo-1-benzothiophene-2-carboxylic acid) with tert-butyl vs. methyl substituents. Steric hindrance from the tert-butyl group may reduce coupling yields, requiring optimized Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .

- Data Analysis : Track yields via GC-MS and quantify steric effects using computational tools (e.g., DFT calculations) .

Q. What strategies resolve contradictions in reported synthetic protocols for tert-butyl-substituted benzothiophenes?

- Case Study : Conflicting reports on tert-butyl introduction via Friedel-Crafts vs. direct alkylation. Re-evaluate reaction conditions (solvent polarity, acid strength) using controlled experiments. For example, AlCl₃ in dichloromethane may favor electrophilic substitution, while t-BuLi in THF could enable direct alkylation .

- Validation : Cross-validate results with XRD crystallography to confirm regioselectivity .

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties in drug discovery?

- Methodology : Assess logP (lipophilicity) via shake-flask assays and compare with non-substituted analogs. The tert-butyl group increases hydrophobicity, potentially enhancing membrane permeability but reducing solubility. Use HPLC to measure solubility in PBS vs. DMSO .

- Biological Relevance : Pair with in vitro assays (e.g., CYP450 inhibition) to evaluate metabolic stability .

Methodological Challenges and Solutions

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Options :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) for polar impurities.

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution?

- Tools : Use Gaussian or ORCA for DFT calculations to map electron density on the carboxylic acid group. The electron-withdrawing benzothiophene ring may enhance electrophilicity, facilitating amide bond formation .

- Validation : Compare computed activation energies with experimental kinetics (e.g., reaction rates with amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.